molecular formula C16H9ClO B8805522 8-Chloronaphtho[2,1-b]benzofuran

8-Chloronaphtho[2,1-b]benzofuran

Cat. No. B8805522
M. Wt: 252.69 g/mol
InChI Key: LRGOFBJOPJHXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09368732B2

Procedure details

In a 300-mL recovery flask were put 3.1 g (11 mmol) of 1-(3-chloro-2-fluorophenyl)-2-naphthol, 70 mL of N-methyl-2-pyrrolidone, and 4.2 g (31 mmol) of potassium carbonate, and this mixture was stirred at 150° C. in air for 7 hours. After stirring, about 50 mL of water and about 50 mL of hydrochloric acid (1.0 mol/L) were added to the resulting mixture. To the resulting solution was added about 100 mL of ethyl acetate; then, the aqueous layer was subjected to extraction with ethyl acetate three times. The solution of the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and a saturated aqueous solution of sodium chloride, and magnesium sulfate was then added. The mixture was gravity-filtered, and the resulting filtrate was concentrated to give 2.9 g of a pale brown solid of a target substance in a yield of over 99%.
Name
1-(3-chloro-2-fluorophenyl)-2-naphthol
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[C:4]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][C:9]=2[OH:18])[CH:5]=[CH:6][CH:7]=1.CN1CCCC1=O.C(=O)([O-])[O-].[K+].[K+].Cl>C(OCC)(=O)C.O>[Cl:1][C:2]1[C:3]2[O:18][C:9]3[CH:10]=[CH:11][C:12]4[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=4[C:8]=3[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
1-(3-chloro-2-fluorophenyl)-2-naphthol
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C1=C(C=CC2=CC=CC=C12)O)F
Name
Quantity
70 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-mL recovery flask were put
EXTRACTION
Type
EXTRACTION
Details
then, the aqueous layer was subjected to extraction with ethyl acetate three times
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium chloride, and magnesium sulfate was then added
FILTRATION
Type
FILTRATION
Details
The mixture was gravity-filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1OC1=C2C=2C=CC=CC2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.